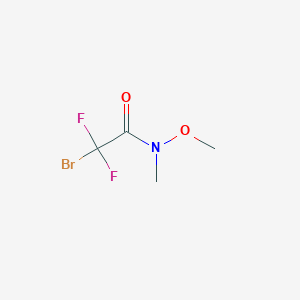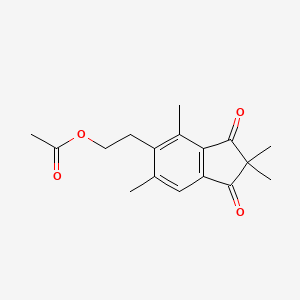
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol
Vue d'ensemble
Description
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol primarily undergoes reactions typical of silyl ethers. These include:
Hydrolysis: The TBDMS group can be removed under acidic conditions or by using fluoride ions.
Oxidation and Reduction: The compound itself is stable under mild oxidative and reductive conditions, but the TBDMS group can be cleaved by strong oxidizing agents like chromic acid.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Oxidation: Chromic acid or potassium permanganate.
Substitution: Various silylating agents in the presence of bases like imidazole.
Major Products
Hydrolysis: Produces the free alcohol and tert-butyldimethylsilanol.
Oxidation: Can lead to the formation of aldehydes or ketones depending on the substrate.
Substitution: Results in the formation of new silyl ethers or other protected alcohols.
Applications De Recherche Scientifique
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups during multi-step reactions.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol exerts its effects is primarily through the stabilization of hydroxyl groups. The TBDMS group forms a strong bond with the oxygen atom, protecting it from unwanted reactions. This stabilization is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Triisopropylsilyl ethers: More sterically hindered but offer similar stability.
Tert-butyldiphenylsilyl ethers: Provide even greater stability but are more challenging to remove.
Uniqueness
1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is unique due to its balance of stability and ease of removal. The TBDMS group is significantly more stable than trimethylsilyl groups, making it suitable for reactions that require harsh conditions. At the same time, it can be removed relatively easily compared to bulkier silyl protecting groups .
Propriétés
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMUAUNSVBVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate](/img/structure/B8264122.png)
![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)



